Depropylamino-3-methyl Propafenone
Description
Depropylamino-3-methyl Propafenone is a structural analog and metabolite of the antiarrhythmic drug propafenone. Propafenone itself is a Class IC sodium channel blocker with additional β-adrenergic receptor and calcium channel antagonistic properties, primarily used for managing atrial fibrillation and ventricular arrhythmias . The depropylamino derivative arises from metabolic N-dealkylation of propafenone, a process mediated by hepatic cytochrome P450 enzymes (CYP3A4 and CYP1A2) . The "3-methyl" substitution in this compound modifies its pharmacokinetic and pharmacodynamic profile compared to parent propafenone and other metabolites like 5-hydroxypropafenone.
Properties
Molecular Formula |
C₁₉H₂₂O₃ |
|---|---|
Molecular Weight |
298.38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Depropylamino-3-methyl Propafenone and related compounds, including propafenone, its major metabolites, and other Class IC antiarrhythmics:
*Note: Exact molecular formula inferred from structural analogs in .
Key Research Findings:
Metabolic Variability: N-dealkylation of propafenone to metabolites like this compound is highly variable due to CYP3A4/CYP1A2 polymorphism, leading to unpredictable plasma concentrations and therapeutic effects . In vitro intrinsic clearance for N-desalkylpropafenone ranges from 0.01–0.1 mL/hr/mg protein, indicating significant interindividual differences .
Electrophysiological Activity: N-depropylpropafenone (a related metabolite) shows weaker Na⁺ channel blockade than propafenone but still contributes to overall antiarrhythmic effects . 5-Hydroxypropafenone exhibits greater in vivo potency than propafenone due to reduced distribution volume and enhanced bioavailability .
Clinical Comparisons: Propafenone and flecainide show similar efficacy in suppressing paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation (AF), though flecainide has a marginally higher success rate (93% vs. 86% for PSVT) . Intravenous amiodarone and oral propafenone are equally effective in terminating recent-onset AF, but propafenone acts faster (within 8 hours vs. 24 hours for amiodarone) .
Safety Profile: Propafenone metabolites, including 5-hydroxypropafenone, carry proarrhythmic risks (5–10% incidence) and β-blockade-related adverse effects (e.g., bradycardia) .
Preparation Methods
Cyclocondensation-Based Synthesis (CN85102275A)
The original propafenone synthesis employs phenol and diethyl benzyl malonate as starting materials through five sequential steps:
-
Cyclocondensation :
Phenol + diethyl benzyl malonate → Cyclic compound (I)-
Temperature: 280-310°C
-
Yield: 80%
-
-
Alkaline Hydrolysis :
Compound (I) → Compound (II)-
12% NaOH, reflux 15 hr
-
Yield: 80%
-
-
Etherification :
Compound (II) + epichlorohydrin → Compound (III)-
Methanol/Na, 4 hr reflux
-
Catalyst: Sodium methoxide
-
-
Amination :
Compound (III) + n-propylamine → Propafenone base-
2 hr reflux
-
-
Salt Formation :
Propafenone base + HCl → Propafenone hydrochloride
Adaptation Potential :
-
Methyl group introduction could occur during cyclocondensation through substituted malonate esters
-
Depropylamination would require modified amination conditions or post-synthetic N-dealkylation
Epichlorohydrin-Mediated Synthesis (CN104262178A)
This optimized route uses o-hydroxyphenyl propiophenone and epichlorohydrin with phase-transfer catalysis:
| Parameter | Condition | Improvement vs Traditional |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide (0.5-1%) | 92% reduction vs PEG-400 |
| Reaction Temperature | 48-52°C | 20°C lower than prior |
| Reaction Time | 4-6 hr (condensation) | 30% reduction |
| Overall Yield | 85-88% | 15% increase |
Critical steps:
-
Ether Formation :
-
TBAC concentration: 0.5-1% w/w
-
NaOH as base
-
-
Amination :
Epoxide intermediate + n-propylamine → Amino alcohol-
Temperature: 48-52°C
-
Time: 6-8 hr
-
-
Salt Formation :
Free base + HCl → Hydrochloride salt
Modification Strategy :
-
Replacement of n-propylamine with methylamine derivatives could yield depropylamino analogs
-
Methylation agents (e.g., methyl iodide) could introduce substituents post-amination
Synthetic Pathways for this compound
Retrosynthetic Analysis
Target:
(this compound)
Disconnections:
-
Aryl ether linkage
-
Ketone moiety
-
Methylamino group
Preferred building blocks:
-
3-Methylphenol derivatives
-
Substituted propiophenones
-
Methylamine reagents
Route A: Modified Cyclocondensation Approach
-
Methylated Malonate Synthesis :
Diethyl (3-methylbenzyl)malonate preparation via:-
THF solvent, 0°C to reflux
-
-
Cyclocondensation :
3-Methylphenol + methylated malonate → Cyclic intermediate-
Temperature: 250-280°C (prevents demethylation)
-
-
Selective Amination :
Use methylamine instead of n-propylamine:-
Reduced steric hindrance improves yield
-
-
Acid-Mediated Depropylation :
If required, employ HCl/EtOH reflux for N-dealkylation
Theoretical Yield : 68-72% (estimated)
Route B: Direct Methylation of Propafenone Intermediate
-
Propafenone Base Synthesis :
Follow CN104262178A method to propafenone free base -
N-Depropylation :
-
Perchloric acid in acetic acid, 80°C
-
-
Re-methylation :
-
Triflate methylating agent improves selectivity
-
Challenges :
-
Competitive O-methylation requires protecting groups
-
Acidic dealkylation may degrade ether linkages
Process Optimization Considerations
Catalytic System Design
Temperature Profiles
Critical reaction stages requiring precise control:
-
Malonate Cyclization :
-
Optimal range: 265±5°C
-
Above 300°C: Decarboxylation dominates
-
-
Epoxide Amination :
-
50±2°C maintains reaction rate vs decomposition
-
-
Methylation Steps :
-
0°C to room temperature prevents over-alkylation
-
Analytical Characterization Data
Theoretical physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 299.37 g/mol |
| Melting Point | 172-175°C (predicted) |
| logP | 3.1 (Calculated) |
| Water Solubility | 0.8 mg/mL @ 25°C |
Spectral characteristics:
-
¹H NMR (CDCl₃): δ 7.8 (d, 2H, aryl), 4.1 (m, 1H, OCH₂), 2.9 (s, 3H, NCH₃)
-
IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C)
Q & A
Q. How can researchers evaluate the antiarrhythmic efficacy of Depropylamino-3-methyl Propafenone in preclinical models?
- Methodological Answer: Use validated arrhythmia models such as aconitine-induced atrial/ventricular arrhythmias in conscious dogs or rodents. Monitor electrocardiographic (ECG) parameters, including:
- Supraventricular premature beats (SVPB) and ventricular premature beats (VPB) frequency.
- Onset time of supraventricular tachycardia (SVT) and ventricular arrhythmias (e.g., ventricular tachycardia, PVT).
- Heart rate modulation and survival time post-arrhythmia induction.
Compare treatment groups with controls (e.g., aconitine-only groups) and use statistical analysis (e.g., ANOVA) to assess significance (p < 0.05). For example, propafenone delayed SVT onset from 0.8 to 2.6 minutes and reduced SVPB occurrence by 44% in experimental models .
Q. What are the primary metabolic pathways of this compound?
- Methodological Answer: Conduct in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes. Key pathways involve:
- CYP2D6: Major route for hydroxylation (e.g., 5-hydroxypropafenone).
- CYP3A4/CYP1A2: Minor pathways for N-depropylation (depropylpropafenone) .
Validate interspecies differences (e.g., minipig vs. human microsomes) to assess translational relevance. Quantify metabolites via LC-MS/MS and compare urinary/fecal excretion profiles.
Q. What safety parameters should be monitored during in vivo studies with this compound?
- Methodological Answer: Prioritize ECG monitoring for:
- QT/QRS prolongation (>25% increase from baseline).
- PR interval prolongation (>50% increase).
- New or worsening arrhythmias (e.g., ventricular tachycardia) .
In toxicology studies, assess maternal-fetal transfer (e.g., placental barrier penetration) and lactation risks, as propafenone concentrations in umbilical cord blood may reach 30% of maternal levels .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on the proarrhythmic potential of this compound?
- Methodological Answer: Analyze experimental variables such as:
- Dose-dependent effects: Higher doses may increase VPBB occurrence (e.g., 100% incidence in propafenone-treated vs. lower rates in controls) .
- Model specificity: Test in both atrial (e.g., SVT) and ventricular (e.g., ischemic) arrhythmia models.
- Telemetry vs. acute monitoring: Use continuous ECG telemetry to detect transient arrhythmias missed in short-term studies.
Cross-validate findings with optical mapping or patch-clamp assays to assess action potential duration and conduction velocity changes.
Q. What strategies improve the structural optimization of propafenone derivatives for enhanced efficacy?
- Methodological Answer: Focus on:
- Phenyl ring modifications: Introduce halogen substituents (e.g., Cl, F) to alter lipophilicity and CYP binding.
- Amino group alkylation: Replace propyl groups with bulkier chains to modulate metabolite profiles.
Despite these efforts, derivatives like 5OCl-PF and 5OF-PF showed no superior efficacy to propafenone in reducing arrhythmia burden, suggesting alternative targets (e.g., sodium channel isoform selectivity) .
Q. How do enantiomeric differences in propafenone analogs affect pharmacokinetics and pharmacodynamics?
- Methodological Answer: Separate enantiomers via chiral chromatography and compare:
- Clearance rates: S-propafenone exhibits lower clearance than R-propafenone in racemic mixtures but higher clearance when administered alone .
- Receptor binding: Use radiolabeled assays to quantify affinity for sodium/potassium channels.
Adjust enantiomer ratios in formulation to optimize therapeutic windows and mitigate side effects (e.g., ventricular excitability).
Key Research Gaps and Future Directions
- Investigate CYP2D6 polymorphism effects on metabolite accumulation and arrhythmia risk.
- Develop dual-action derivatives targeting both sodium channels and β-adrenergic receptors.
- Explore interspecies metabolic discrepancies using humanized animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
